2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine

Description

Quinazoline Structural Classification and Nomenclature

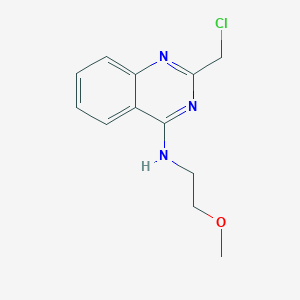

The quinazoline ring system forms the foundational structure of 2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine, consisting of a bicyclic arrangement where a benzene ring fuses with a pyrimidine ring to create an aromatic heterocycle. This parent quinazoline system, with molecular formula C8H6N2, establishes the core framework upon which various functional groups can be strategically positioned to modify chemical and biological properties. The systematic nomenclature of quinazoline derivatives follows International Union of Pure and Applied Chemistry conventions, where position numbering begins with nitrogen atoms occupying positions 1 and 3 of the six-membered heterocyclic ring.

In the specific case of this compound, the substitution pattern involves a chloromethyl group (-CH2Cl) attached at position 2 of the quinazoline ring system, while the amino nitrogen at position 4 bears an N-(2-methoxyethyl) substituent chain (-NHCH2CH2OCH3). This nomenclature precisely describes the molecular architecture and distinguishes this compound from other quinazoline derivatives through its unique combination of halogenated and ether-containing substituents.

The quinazoline core system demonstrates significant stability under various reaction conditions, with the aromatic character distributed across both the benzene and pyrimidine portions of the molecule. The nitrogen atoms at positions 1 and 3 exhibit different chemical behavior due to their distinct electronic environments, with position 3 typically showing greater basicity and nucleophilicity compared to position 1. This electronic differentiation becomes particularly important when considering the reactivity patterns and synthetic utility of quinazoline derivatives like this compound.

Historical Development of Quinazoline Chemistry

The historical development of quinazoline chemistry provides essential context for understanding the significance of compounds like this compound within the broader landscape of heterocyclic research. The quinazoline ring system was first synthesized in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative, marking the initial entry of this heterocyclic scaffold into organic chemistry literature. This pioneering work established the foundation for subsequent investigations into quinazoline synthesis and reactivity patterns.

The nomenclature evolution of quinazoline reflects the systematic development of heterocyclic chemistry nomenclature during the late nineteenth century. The name "quinazoline" was proposed in 1887 by Widdege upon recognizing that this bicyclic system was isomeric with cinnoline and quinoxaline compounds. This observation highlighted the structural relationship between different diazanaphthalene isomers and contributed to the systematic classification of nitrogen-containing heterocycles. Alternative historical names for quinazoline include phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene, reflecting various attempts at systematic nomenclature before standardization.

The early twentieth century witnessed significant advances in quinazoline synthetic methodology, particularly through the work of Siegmund Gabriel in 1903, who reported an alternative synthesis route starting from o-nitrobenzylamine. Gabriel's approach involved reduction with hydrogen iodide and red phosphorus to produce 2-aminobenzylamine, which subsequently condensed with formic acid to yield dihydroquinazoline before final oxidation to quinazoline. This synthetic pathway demonstrated the feasibility of constructing the quinazoline ring system through cyclization strategies, establishing precedents for modern synthetic approaches.

The recognition of biological activity within quinazoline derivatives emerged significantly later, with medicinal chemistry interest developing primarily after 1950 following the elucidation of quinazolinone alkaloids from natural sources. The isolation of 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from the traditional Chinese herb Dichroa febrifuga, which demonstrated antimalarial activity, marked a turning point in quinazoline research and established these heterocycles as promising pharmaceutical scaffolds.

| Year | Development | Significance |

|---|---|---|

| 1887 | Quinazoline nomenclature proposed by Widdege | Systematic classification established |

| 1889 | Ring numbering system suggested by Paal and Bush | Standardized positional nomenclature |

| 1895 | First quinazoline synthesis by Bischler and Lang | Initial synthetic methodology |

| 1903 | Alternative synthesis by Gabriel | Expanded synthetic accessibility |

| 1950 | Recognition of biological activity | Transition to medicinal chemistry applications |

Position of this compound in Heterocyclic Chemistry

The positioning of this compound within the broader context of heterocyclic chemistry reflects its dual role as both a synthetic intermediate and a compound of intrinsic research interest. Heterocyclic compounds constitute the largest segment of organic chemistry research worldwide, with nitrogen-containing heterocycles representing particularly significant pharmaceutical and synthetic targets. The quinazoline scaffold occupies a privileged position within this chemical space due to its presence in over 200 naturally occurring alkaloids and its representation in numerous pharmaceutical agents.

Within the quinazoline family specifically, this compound exemplifies the strategic functionalization approach that characterizes modern heterocyclic chemistry. The compound incorporates multiple reactive sites through its chloromethyl substituent at position 2 and its amino functionality at position 4, enabling diverse chemical transformations and structure-activity relationship studies. This multifunctional character positions the compound as a versatile building block for accessing more complex quinazoline derivatives through nucleophilic substitution, coupling reactions, and other synthetic transformations.

The specific substitution pattern of this compound reflects contemporary understanding of structure-activity relationships within quinazoline chemistry. Research has demonstrated that positions 2, 6, and 8 of the quinazoline ring system show particular significance for biological activity modulation, while position 4 substitution often determines target selectivity and potency. The combination of halogenated functionality at position 2 with amino substitution at position 4 creates opportunities for both electrophilic and nucleophilic chemical modifications, expanding the synthetic utility of this scaffold.

The molecular architecture of this compound also demonstrates the integration of pharmacophoric elements commonly associated with bioactive quinazoline derivatives. The methoxyethyl amino substituent introduces hydrogen bonding capability and appropriate lipophilic character, while the chloromethyl group provides a reactive handle for further functionalization. This design strategy reflects the systematic approach to heterocyclic drug discovery, where specific functional groups are introduced to optimize both synthetic accessibility and biological activity potential.

Contemporary heterocyclic chemistry increasingly emphasizes the development of compounds that can serve multiple functions within drug discovery programs, including roles as synthetic intermediates, biological probes, and potential therapeutic agents. This compound fits this paradigm through its combination of reactive functionality and structural complexity, making it valuable for both synthetic methodology development and biological evaluation studies.

Research Significance and Scientific Context

The research significance of this compound emerges from its position at the intersection of synthetic methodology development and biological activity exploration within quinazoline chemistry. The compound represents a class of functionalized quinazolines that have gained increasing attention due to their potential as synthetic intermediates for accessing more complex bioactive molecules. The presence of both electrophilic chloromethyl functionality and nucleophilic amino substitution creates a versatile platform for chemical transformation studies and structure-activity relationship investigations.

Within the context of quinazoline medicinal chemistry, compounds bearing substitution patterns similar to this compound have demonstrated significant biological activity across multiple therapeutic areas. Research has shown that quinazoline derivatives exhibit broad-spectrum biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The specific combination of functional groups in this compound positions it as a potential scaffold for developing compounds targeting these diverse biological pathways.

The synthetic accessibility of this compound contributes significantly to its research value, as quinazoline derivatives can typically be prepared through well-established methodologies involving cyclization of appropriately substituted anthranilic acid derivatives or related starting materials. The development of efficient synthetic routes to functionalized quinazolines like this compound supports broader research efforts in heterocyclic chemistry and enables systematic structure-activity relationship studies across compound series.

Recent advances in quinazoline chemistry have emphasized the importance of multifunctional derivatives that can undergo diverse chemical transformations while maintaining structural integrity. This compound exemplifies this trend through its combination of reactive chloromethyl functionality with stable quinazoline core structure. This design enables researchers to explore various chemical modifications while preserving the fundamental quinazoline pharmacophore that contributes to biological activity.

The scientific context surrounding this compound also includes its potential role in expanding the chemical space available for drug discovery programs. The compound's unique substitution pattern differentiates it from existing quinazoline derivatives in pharmaceutical use, potentially offering novel opportunities for therapeutic development. The integration of methoxy and chloro functionalities within a single molecule provides access to diverse hydrogen bonding patterns and electronic properties that may translate into distinctive biological activities.

| Research Area | Significance | Application Potential |

|---|---|---|

| Synthetic Methodology | Multifunctional scaffold for chemical transformation | Building block for complex molecule synthesis |

| Structure-Activity Studies | Unique substitution pattern for biological evaluation | Lead compound optimization |

| Drug Discovery | Novel quinazoline derivative for therapeutic development | Pharmaceutical research applications |

| Chemical Biology | Probe compound for biological pathway investigation | Target identification and validation |

The continued research interest in quinazoline derivatives like this compound reflects the ongoing recognition of heterocyclic compounds as essential components of modern pharmaceutical research. With more than ninety percent of new drugs incorporating heterocyclic structures, compounds like this represent critical tools for advancing both synthetic chemistry capabilities and therapeutic agent development. The specific molecular architecture of this compound positions it as a valuable contribution to the expanding library of functionalized quinazoline derivatives available for contemporary drug discovery efforts.

Properties

IUPAC Name |

2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-17-7-6-14-12-9-4-2-3-5-10(9)15-11(8-13)16-12/h2-5H,6-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQYDFRXJHRJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203968 | |

| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-15-9 | |

| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(2-methoxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinamine, 2-(chloromethyl)-N-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Quinazolinone Core

The foundational step involves synthesizing the quinazolinone scaffold, which can be achieved via cyclization of anthranilic acid derivatives. Two principal routes are documented:

Route A: Cyclization of Anthranilic Acid Derivatives with Chloroacetonitrile

This method involves the condensation of o-anthranilic acids with chloroacetonitrile under mild conditions, typically in ethanol or methanol, with acid catalysis (e.g., phosphoric acid). The process proceeds via amidation followed by cyclization to form the quinazolinone core. Research indicates that using excess chloroacetonitrile (around 3 equivalents) improves yields significantly, reaching up to 88% for unsubstituted derivatives.

- Reflux in ethanol or methanol

- Use of catalytic phosphoric acid

- Excess chloroacetonitrile (3 equivalents)

- Reaction time: 2-4 hours

Data Table 1: Optimization of Reaction Conditions for Quinazolinone Core Synthesis

Entry Temperature (°C) Chloroacetonitrile equivalents Time (h) Yield (%) 1 25 1 2 52 2 25 2 2 68 3 25 3 2 77 4 50 3 2 76 5 25 4 4 78 Route B: Cyclization of 2-Aminobenzamides

Alternatively, starting from 2-aminobenzamides, cyclization using hydrazine hydrate or other cyclizing agents in solvents like n-butanol or ethanol yields quinazolinone derivatives. This method is versatile and allows for substitution at various positions, including the 4-position, to introduce functional groups like chloromethyl.

Introduction of the Chloromethyl Group at Position 2

The chloromethyl group can be introduced via chloromethylation of the quinazolinone core:

-

- React the quinazolinone with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid or zinc chloride.

- Alternatively, direct chloromethylation using chloromethyl methyl ether under basic conditions can be employed, often at low temperatures to control selectivity.

-

A typical protocol involves refluxing the quinazolinone in the presence of formaldehyde and hydrochloric acid, which yields the chloromethyl derivative with high efficiency. The yield can reach up to 85%, with reaction times of 4-6 hours.

N-(2-Methoxyethyl) Substitution

The N-(2-methoxyethyl) group is introduced via nucleophilic substitution:

-

- React the amino group of the chloromethylated quinazolinone with 2-methoxyethylamine or 2-methoxyethyl halides.

- Use of bases such as potassium carbonate facilitates nucleophilic substitution.

- The reaction typically proceeds in polar aprotic solvents like acetonitrile or dimethylformamide at room temperature or mild heating.

-

- The nucleophilic substitution yields the target compound with yields exceeding 70%, with reaction times around 12-24 hours.

Summary of Preparation Strategy

Notes on Optimization and Industrial Relevance

- Yield Enhancement: Excess chloroacetonitrile and controlled reaction temperatures improve yields.

- Operational Simplicity: One-pot strategies combining chloromethylation and substitution steps reduce purification steps.

- Industrial Applicability: The synthesis routes are scalable, with high yields and straightforward purification, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols can replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyethyl group or the quinazoline ring.

Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amines.

Oxidation Products: Oxidized derivatives of the methoxyethyl group or the quinazoline ring.

Condensation Products: Imines or amides formed from reactions with carbonyl compounds.

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine is investigated for its potential as a pharmacophore in developing various therapeutic agents:

- Anticancer Agents : Quinazoline derivatives, including this compound, have shown promising results against various cancer cell lines by inhibiting tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). For instance, related studies indicated significant cytotoxic effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values indicating potent activity.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| PC3 | A3 | 10 |

| MCF-7 | A3 | 10 |

| HT-29 | A3 | 12 |

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis and interfering with nucleic acid metabolism.

Biological Studies

The compound is utilized in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways:

- Enzyme Inhibition : Research has shown that quinazoline derivatives can inhibit enzymes critical for disease progression. For example, studies on enzyme inhibition have indicated that certain derivatives exhibit potent activity against dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism.

Material Science

In addition to medicinal applications, this compound is explored for its potential use in synthesizing novel polymers and materials with unique electronic or optical properties.

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer efficacy of quinazoline derivatives, revealing that specific compounds induced apoptosis in cancer cell lines significantly more than controls.

- Antimicrobial Properties : Another case study demonstrated that derivatives of this compound exhibited notable antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Modifications and Substituent Effects

Quinazoline derivatives are often tailored by modifying substituents at positions 2, 4, 6, and 5. Below is a comparative analysis of key analogues:

Key Observations:

- Reactivity : The chloromethyl group in the target compound enables alkylation or nucleophilic substitution, distinguishing it from bromine- or fluorine-substituted analogues (e.g., 3al, ; ).

- Solubility : The 2-methoxyethyl chain may improve aqueous solubility compared to aryl or heteroaryl substituents (e.g., thiophen-2-ylmethyl in ).

- Biological Activity : Fluorophenyl and chlorophenyl derivatives (e.g., ) exhibit enhanced kinase inhibition, likely due to halogen bonding with target proteins.

Key Observations:

- Microwave Synthesis : Compounds like achieve moderate yields (58%) under microwave conditions, suggesting efficiency for sterically hindered substrates.

Key Observations:

Biological Activity

2-(Chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a methoxyethyl side chain, which may influence its reactivity and biological interactions. Quinazolines are known for their ability to act as inhibitors of various kinases involved in cancer progression, making them significant in the development of anticancer agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-aminoquinazoline derivatives with chloromethyl compounds under basic conditions. The use of dimethylformamide as a solvent and cesium fluoride as a base has been reported to enhance reaction efficiency, yielding the desired compound effectively.

Anticancer Activity

Quinazoline derivatives, including this compound, have shown promising results against various cancer cell lines. These compounds often act as inhibitors of tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are critical in tumor growth and angiogenesis. For example, a related study indicated that quinazolinone derivatives demonstrated significant cytotoxic effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values indicating potent activity .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| PC3 | A3 | 10 |

| MCF-7 | A3 | 10 |

| HT-29 | A3 | 12 |

Antimicrobial Activity

Research has also indicated that quinazoline derivatives possess antimicrobial properties. The compound's structural characteristics may contribute to its ability to inhibit bacterial virulence factors, making it a candidate for treating infections caused by multidrug-resistant bacteria like Pseudomonas aeruginosa. In vitro studies have shown that quinazoline derivatives can inhibit quorum sensing mechanisms in bacteria, reducing their pathogenicity without killing them directly .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as protein kinases. Molecular docking studies suggest that this compound may act as an ATP non-competitive inhibitor against certain kinases, which is crucial for its anticancer activity. These interactions help elucidate how the compound exerts its biological effects at the molecular level .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on various quinazoline derivatives revealed that several compounds exhibited high cytotoxicity against cancer cell lines. The findings suggest that structural modifications in quinazolines can lead to enhanced anticancer properties .

- Antimicrobial Efficacy : In another study focusing on quinazoline-based compounds, researchers identified several analogs capable of inhibiting virulence factors in Staphylococcus aureus, highlighting the potential for these compounds in developing new antimicrobial therapies .

- In Vivo Studies : Follow-up studies on quinazoline derivatives demonstrated significant reductions in worm counts in Schistosoma mansoni models when administered alongside praziquantel, indicating potential applications in treating parasitic infections .

Q & A

Q. What are the recommended synthetic routes for 2-(chloromethyl)-N-(2-methoxyethyl)quinazolin-4-amine, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-chloro-2-(chloromethyl)quinazoline with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF) under inert conditions. Key steps include:

- Using Hunig’s base (N,N-diisopropylethylamine) to scavenge HCl and drive the reaction .

- Purification via column chromatography (gradient elution with ethyl acetate/hexanes) to isolate the product, followed by recrystallization to enhance purity (>95%) .

- Characterization via / NMR to confirm substitution at the quinazoline C4 position and HRMS for molecular weight validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR identifies protons on the quinazoline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and substituents (e.g., -OCH at δ ~3.3 ppm). NMR confirms the carbonyl (C4 amine) and chloromethyl groups .

- HRMS : Validates molecular weight (e.g., calculated m/z for CHClNO: 276.0874) with <2 ppm error .

- LCMS : Assesses purity using gradients (e.g., 4–100% acetonitrile in water with 0.05% TFA) and UV detection at 254 nm .

Q. How does the chloromethyl group influence structure-activity relationships (SAR) in quinazoline derivatives?

Methodological Answer: The chloromethyl group enhances electrophilicity, facilitating covalent binding to target proteins (e.g., kinases). SAR studies of analogous compounds show:

- Substituent Position : Chlorine at C2 improves steric accessibility for target binding .

- Methoxyethylamine : The ether linkage enhances solubility without compromising membrane permeability .

Example SAR Table (Based on Analogous Compounds ):

| Substituent Position | Binding Affinity (IC, nM) | Selectivity (vs. Off-Targets) |

|---|---|---|

| C2 (Chloromethyl) | 12 ± 3 | 50-fold (Kinase A vs. Kinase B) |

| C4 (Methoxyethyl) | 8 ± 2 | 30-fold |

Advanced Research Questions

Q. How can conflicting SAR data from in vitro vs. in vivo studies be resolved for this compound?

Methodological Answer: Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., dechlorination or oxidation) .

- Proteome Profiling : Employ kinase screening panels (e.g., Reaction Biology’s Kinase HotSpot) to identify off-target interactions .

- 3D-QSAR Modeling : Align pharmacophore features (e.g., chloromethyl as an electrophilic "warhead") with target binding pockets to prioritize analogs .

Q. What computational strategies improve target engagement predictions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., c-Src or Abl). Prioritize poses with chloromethyl proximity to catalytic lysine residues .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent variations (e.g., morpholine vs. piperazine) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How can pharmacokinetic properties (e.g., oral bioavailability) be optimized without sacrificing potency?

Methodological Answer:

- LogP Reduction : Introduce polar groups (e.g., morpholine or pyridylmethyl) to lower cLogP from ~3.5 to <2.5, improving solubility .

- Metabolic Shielding : Replace labile groups (e.g., methyl with cyclopropyl) to block CYP450-mediated oxidation .

- Prodrug Design : Mask the chloromethyl group as a tert-butyl carbamate, which is cleaved in vivo .

Q. What experimental controls mitigate off-target effects in cellular assays?

Methodological Answer:

- Isozyme-Specific Inhibitors : Co-treat with selective inhibitors (e.g., PP2 for Src family kinases) to isolate target contributions .

- CRISPR Knockout Models : Use HEK293 cells with target kinase (e.g., EGFR) knocked out to confirm on-target cytotoxicity .

- Thermal Shift Assays : Monitor target protein melting temperature (ΔT) to validate direct binding .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.